7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common approach involves the condensation of appropriate aldehydes, amines, and ketones under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .
Scientific Research Applications
7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects . The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position and type of substituents.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents at the 3-position.
Uniqueness
7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
7-ethyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-3-8-7(2)6-12-5-4-10-9(12)11-8/h4-5,7-8H,3,6H2,1-2H3,(H,10,11) |
InChI Key |
XZXNAZDKHHRYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CN2C=CN=C2N1)C |
Origin of Product |
United States |
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